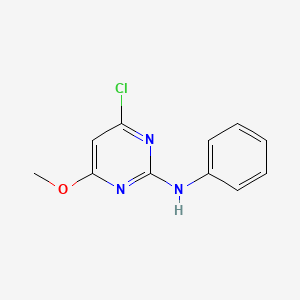
2-Anilino-4-chloro-6-methoxypyrimidine
Cat. No. B8407314
M. Wt: 235.67 g/mol
InChI Key: NKSDHWGPZXKCML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04988704
Procedure details


1.8 g of formanilide was dissolved in 50 ml of tetrahydrofuran, and 0.4 g of sodium hydride from which the oily matter had been removed beforehand with n-hexane was slowly added to the resulting solution at 10° to 20° C. while cooling with ice water. To the suspension thus obtained was added 3 3 g of 4-chloro-2-methanesulfonyl-6-methoxypyrimidine, and the mixture was stirred for 1 hour at room temperature. Then, 15 ml of 4N hydrochloric acid was added, and reaction was effected for 1 hour under reflux. The reaction liquid was poured in water, extracted with ether, and the ether layer was washed with water, dried over magnesium sulfate, and then the ether was stripped by concentration The residual crystals were recrystallized from n-hexane, and 4.0 g of 2-anilino-4-chloro-6-methoxypyrimidine was obtained (yield 87%). Melting point: 101°-103° C.


[Compound]
Name
3
Quantity
3 g
Type
reactant
Reaction Step Two

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Yield
87%
Identifiers


|
REACTION_CXSMILES
|
[CH:1]([NH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=O.[Cl:10][C:11]1[CH:16]=[C:15]([O:17][CH3:18])[N:14]=C(S(C)(=O)=O)[N:12]=1.Cl>O1CCCC1.O>[NH:3]([C:1]1[N:12]=[C:11]([Cl:10])[CH:16]=[C:15]([O:17][CH3:18])[N:14]=1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)NC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
[Compound]
|
Name
|
3
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=NC(=C1)OC)S(=O)(=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 1 hour at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
0.4 g of sodium hydride from which the oily matter had been removed beforehand with n-hexane
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was slowly added to the resulting solution at 10° to 20° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while cooling with ice water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To the suspension thus obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaction
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was effected for 1 hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction liquid
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether
|
WASH
|
Type
|
WASH
|
|
Details
|
the ether layer was washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the ether was stripped by concentration The residual crystals
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were recrystallized from n-hexane
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N(C1=CC=CC=C1)C1=NC(=CC(=N1)Cl)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4 g | |
| YIELD: PERCENTYIELD | 87% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
